(S)-MCOPPB
Description
Overview of the Nociceptin/Orphanin FQ (NOP) Receptor System in Physiological Regulation
The Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) or kappa-type 3 opioid receptor, is a member of the opioid receptor family, yet it exhibits distinct pharmacological properties and does not bind classical opioid ligands with high affinity. physiology.orgresearchgate.net The endogenous ligand for the NOP receptor is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ). wikipedia.orgpnas.orgtocris.com
The N/OFQ-NOP receptor system is widely distributed throughout the central and peripheral nervous systems, including areas in the brain such as the cortex, hypothalamus, amygdala, and brainstem, as well as the spinal cord. researchgate.netwikipedia.orgmdpi.com This widespread distribution underlies its involvement in a broad spectrum of physiological and behavioral functions. These include, but are not limited to, the modulation of pain sensation (nociception), stress responses, anxiety, depression, learning, memory, reward processes, locomotion, feeding behavior, and cardiovascular and renal function. physiology.orgresearchgate.netwikipedia.orgpnas.orgmdpi.comnih.govfrontiersin.org
Activation of the NOP receptor typically couples to Gi/o proteins, leading to downstream effects such as the inhibition of adenylyl cyclase, modulation of ion channels (e.g., activation of inwardly rectifying K+ channels and inhibition of Ca2+ channels), and subsequent alterations in neuronal excitability and neurotransmitter release. pnas.orgplos.org The specific physiological outcome of NOP receptor activation can vary depending on the brain region and the context, sometimes exhibiting effects that are counter to those of classical opioids, such as anti-opioid effects on reward and analgesia in certain rodent models. researchgate.netnih.gov
Historical Context of NOP Receptor Ligand Development
The discovery of the NOP receptor in the mid-1990s, prior to the identification of its endogenous ligand, marked a significant step in the field of reverse pharmacology. wikipedia.orgresearchgate.net Initially termed an "orphan" receptor due to the lack of a known endogenous ligand, its structural similarity to classical opioid receptors spurred the search for its natural activator. mdpi.comresearchgate.net This led to the independent discovery of Nociceptin/Orphanin FQ by two research groups in 1995. wikipedia.orgpnas.orgtocris.comresearchgate.net
Early research focused on the endogenous peptide N/OFQ and its role in various physiological processes, particularly pain. However, the peptide nature of N/OFQ presented challenges for therapeutic development, including poor metabolic stability and limited blood-brain barrier penetration, necessitating administration routes like intrathecal or intracerebroventricular injection for central effects. mdpi.com
To overcome these limitations and facilitate systemic administration, significant efforts were directed towards the discovery and development of non-peptide NOP receptor ligands. High-throughput screening and medicinal chemistry approaches led to the identification of diverse chemical scaffolds acting as NOP receptor agonists and antagonists. mdpi.comacs.org These non-peptide ligands offered improved pharmacokinetic properties, including better oral bioavailability and brain penetration, making them more promising candidates for therapeutic applications. mdpi.comresearchgate.net The development of these non-peptide tools has been crucial for further delineating the physiological roles of the NOP system and exploring its therapeutic potential. acs.org
Introduction to MCOPPB as a Key Non-Peptide NOP Receptor Agonist: 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole
MCOPPB, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a notable example of a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor. nih.govmedchemexpress.comwikipedia.orggoogle.comcaymanchem.comtocris.comncats.iojst.go.jp Its development arose from the need for metabolically stable NOP ligands with favorable pharmacokinetic properties. mdpi.com
MCOPPB has been characterized pharmacologically through various in vitro and in vivo studies. It exhibits high affinity for the human NOP receptor, with a reported pKi of 10.07 or 10.1 and a Ki of 0.086 nM. wikipedia.orgcaymanchem.comtocris.comjst.go.jpcaymanchem.comnih.gov This high affinity is coupled with significant selectivity over other opioid receptors, including mu (MOP), kappa (KOP), and delta (DOP) opioid receptors. Studies have shown MCOPPB to be approximately 12-fold more selective for the NOP receptor than the MOP receptor, 270-fold more selective than the KOP receptor, and over 1000-fold more selective than the DOP receptor. wikipedia.orgcaymanchem.comncats.iojst.go.jpcaymanchem.comnih.gov
In functional assays, MCOPPB acts as a full agonist at the human NOP receptor, demonstrating potent stimulation of downstream signaling pathways, such as G protein activation. ncats.ionih.govmdpi.com For instance, in [35S]GTPγS binding assays, MCOPPB has shown full agonist efficacy at the human NOP receptor. nih.gov It is considered one of the most potent non-peptide NOP full agonists in vitro. tocris.com Furthermore, MCOPPB has been shown to activate NOP receptor-coupled GIRK channels with high potency. researchgate.netmdpi.com
Research findings indicate that MCOPPB can penetrate the brain after oral administration in mice, inhibiting signaling through the NOP receptor in this region. medchemexpress.comncats.iojst.go.jp Preclinical studies in rodents have demonstrated that MCOPPB produces potent anxiolytic-like effects without causing significant inhibition of memory or motor function at effective anxiolytic doses. researchgate.netwikipedia.orgcaymanchem.comncats.iocaymanchem.com While some sedative side effects have been observed, these typically occur at doses much higher than those required for anxiolytic effects. wikipedia.orgcaymanchem.comcaymanchem.com
MCOPPB has also been investigated for other potential applications, including its ability to selectively eliminate senescent cells in in vitro models and reduce senescence cell burden in peripheral tissues in mice. researchgate.netgoogle.com This suggests potential roles beyond its primary activity on the NOP receptor system, although its effects on senescent cells in the central nervous system were not observed in these studies. researchgate.net
The detailed pharmacological characterization of MCOPPB has established it as a valuable research tool for studying the NOP receptor system and highlights its potential as a lead compound for the development of therapeutic agents targeting NOP receptors. medchemexpress.comcaymanchem.com
Research Findings Summary for MCOPPB
| Parameter | Value | Assay/Species | Reference |
| Human NOP Receptor Affinity (pKi) | 10.07 - 10.1 | Binding assay | wikipedia.orgcaymanchem.comtocris.comjst.go.jpcaymanchem.com |
| Human NOP Receptor Affinity (Ki) | 0.086 nM | In vitro assays | nih.gov |
| Selectivity vs MOP Receptor | ~12-fold | In vitro assays | wikipedia.orgcaymanchem.comncats.iojst.go.jpcaymanchem.comnih.gov |
| Selectivity vs KOP Receptor | ~270-fold | In vitro assays | wikipedia.orgcaymanchem.comncats.iojst.go.jpcaymanchem.comnih.gov |
| Selectivity vs DOP Receptor | >1000-fold | In vitro assays | wikipedia.orgcaymanchem.comncats.iojst.go.jpcaymanchem.comnih.gov |
| Human NOP Receptor Efficacy | Full agonist | [35S]GTPγS binding assay, DMR | ncats.ionih.govmdpi.com |
| Human NOP Receptor Potency (EC50) | 0.39 nM | [35S]GTPγS binding assay | caymanchem.comcaymanchem.com |
| Human NOP Receptor Potency (EC50) | 0.0858 nM | [35S]GTPγS binding assay | ncats.io |
| Mouse NOP Receptor Potency (EC50) | 0.06 nM (GIRK activation) | GIRK channel assay | researchgate.netmdpi.com |
| Anxiolytic Effects | Potent anxiolytic-like effects | Rodents (in vivo) | researchgate.netwikipedia.orgcaymanchem.comncats.iocaymanchem.com |
| Effects on Memory | No inhibition at anxiolytic doses | Rodents (in vivo) | wikipedia.orgcaymanchem.comncats.iocaymanchem.com |
| Effects on Motor Function | No inhibition at anxiolytic doses | Rodents (in vivo) | wikipedia.orgcaymanchem.comcaymanchem.com |
| Sedative Effects | Slight, at higher doses than anxiolytic | Rodents (in vivo) | wikipedia.orgcaymanchem.comcaymanchem.com |
| Brain Penetration | Observed in mice after oral administration | Ex vivo binding study | medchemexpress.comncats.iojst.go.jp |
| Senolytic Effects | In vitro; reduced burden in peripheral mouse tissues | In vitro and in vivo | researchgate.netgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNMPPFEJPBJD-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018254 | |
| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028969-49-4 | |
| Record name | 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-(3R)-3-piperidinyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028969-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mcoppb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028969494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCOPPB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NMK0UG3HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structure Activity Relationship of Mcoppb
Strategies for the Design and Synthesis of MCOPPB and Related Benzimidazole (B57391) Derivatives
The design and synthesis of MCOPPB and related benzimidazole derivatives are rooted in medicinal chemistry strategies aimed at developing ligands with specific activity at G protein-coupled receptors (GPCRs), particularly the NOP receptor. Benzimidazole ring systems are a common scaffold in drug discovery due to their diverse biological activities and structural similarities to endogenous molecules like purine. mdpi.comnih.govfrontiersin.org
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their equivalents, followed by further modifications to introduce desired substituents. mdpi.comfrontiersin.orgrsc.org For compounds like MCOPPB, which feature complex substituents on the benzimidazole core, synthetic strategies would involve the preparation of the substituted piperidine (B6355638) and methylcyclooctyl moieties and their subsequent coupling to the benzimidazole scaffold. wikipedia.orgrndsystems.comtocris.comjst.go.jp The specific synthetic route for MCOPPB was reported by Hayashi et al. in 2009, detailing the design, synthesis, and structure-activity relationship studies focused on achieving oral receptor occupancy in the brain. wikipedia.orgrndsystems.comtocris.com
The design process for MCOPPB likely involved the exploration of chemical space around known NOP receptor ligands or the use of structure-based and ligand-based approaches, including virtual screening, to identify novel scaffolds with potential NOP receptor binding affinity. researchgate.net Given the compound's structure, which includes a benzimidazole core linked to substituted piperidine rings, the design would have focused on optimizing the interactions of these moieties with the NOP receptor binding site to achieve high affinity and selectivity.
Structure-Activity Relationship (SAR) Studies Guiding MCOPPB Development for NOP Receptor Occupancy
Structure-Activity Relationship (SAR) studies were crucial in the development of MCOPPB, guiding the optimization of its structure for potent and selective NOP receptor occupancy. These studies typically involve synthesizing a series of related compounds with systematic structural variations and evaluating their pharmacological activity. frontiersin.org For MCOPPB, SAR investigations focused on the impact of substituents on the benzimidazole and piperidine rings on NOP receptor binding affinity and functional activity. wikipedia.orgrndsystems.comtocris.comjst.go.jp
MCOPPB demonstrates high affinity for the human NOP receptor, with a reported pKi of 10.07 ± 0.01. wikipedia.orgrndsystems.comtocris.comjst.go.jpncats.io This high affinity is significantly greater than its affinity for the classical mu, delta, and kappa opioid receptors, demonstrating its selectivity. wikipedia.orgjst.go.jpncats.io Specifically, MCOPPB is reported to be 12-fold more selective for the NOP receptor than for the mu-receptor, 270-fold more selective than for the kappa-receptor, and over 1000-fold more selective than for the delta-receptor. jst.go.jpncats.io
Functional studies have characterized MCOPPB as a potent full agonist at the NOP receptor. rndsystems.comtocris.comnih.govguidetopharmacology.org In assays measuring NOP receptor-mediated G protein activation, such as GTPγ[35S] binding, MCOPPB has shown high potency. nih.govncats.io For instance, the EC50 value for MCOPPB in stimulating [35S]GTPγS binding in HEK293 cells expressing the human NOP receptor was reported as 0.0858 nM. ncats.io MCOPPB has also been shown to be very potent in activating NOP receptor-coupled GIRK channels, with an EC50 of 0.06 nM, compared to the endogenous ligand N/OFQ with an EC50 of 1.5 nM for GIRK activation. mdpi.comresearchgate.netresearchgate.net
SAR studies likely explored the influence of the R-configuration at the 3-piperidinyl position, the N-substitution on the other piperidine ring with the 1-methylcyclooctyl group, and the nature of the benzimidazole substitution on receptor binding and activation. The high potency and selectivity of MCOPPB suggest that these structural features are critical for optimal interaction with the NOP receptor binding site. Research has also indicated that MCOPPB can induce NOP receptor phosphorylation and internalization, similar to the endogenous agonist N/OFQ. frontiersin.org
While MCOPPB is a full agonist in both G-protein and arrestin signaling pathways, it exhibits a concentration-dependent or potency bias, showing markedly less potency in arrestin recruitment compared to G protein activation. researchgate.net This functional selectivity profile, where it is a G-protein biased full agonist, distinguishes it from unbiased agonists like AT-403. nih.govresearchgate.netfrontiersin.org
Comparative Analysis with Other NOP Receptor Non-Peptide Agonists
MCOPPB has been compared to other non-peptide NOP receptor agonists to understand its relative potency, efficacy, and selectivity. Studies have consistently shown MCOPPB to be among the most potent non-peptide NOP full agonists in vitro. rndsystems.comtocris.comnih.gov
In comparative functional assays, such as GTPγ[35S] binding and calcium mobilization, MCOPPB has demonstrated potency similar to or slightly greater than the endogenous ligand N/OFQ. nih.govfrontiersin.org For example, in GTPγ[35S] binding assays in CHO cells expressing the NOP receptor, MCOPPB was approximately threefold more potent than N/OFQ. nih.gov In calcium mobilization assays, MCOPPB was slightly more potent than N/OFQ. nih.gov
A rank order of potency for several non-peptide NOP agonists in various in vitro assays (including GTPγ[35S] binding, calcium mobilization, and BRET assays for G protein and arrestin interaction) places MCOPPB at the top: MCOPPB > AT-403 > Ro 65-6570 = Ro 2q > SCH-221510 > AT-202 > SCH-486757. nih.govresearchgate.net This highlights MCOPPB's high potency relative to other known non-peptide agonists.
While MCOPPB and AT-403 both exhibit high NOP selectivity, their signaling profiles differ. nih.govresearchgate.net As mentioned earlier, MCOPPB displays a bias towards G protein-mediated signaling, being significantly more potent in activating G proteins than in recruiting β-arrestin. nih.govresearchgate.netfrontiersin.org In contrast, AT-403 behaves as an unbiased agonist, similar to N/OFQ, activating both G-protein signaling and arrestin recruitment. nih.govresearchgate.netfrontiersin.org Other non-peptide agonists like Ro 65-6570 also show bias towards G protein signaling. frontiersin.org
Despite its high in vitro potency, the in vivo potency of MCOPPB has been noted as relatively low in some studies, potentially due to pharmacokinetic factors. researchgate.netfrontiersin.org However, it has been shown to inhibit NOP receptor signaling in the mouse brain after oral administration, indicating brain penetration. jst.go.jpncats.io
The comparative analysis underscores MCOPPB's position as a highly potent and selective non-peptide NOP receptor full agonist with a distinct G protein biased signaling profile, making it a valuable tool for studying NOP receptor pharmacology.
Data Tables
| Compound Name | PubChem CID | NOP Receptor Affinity (pKi) | NOP Receptor Potency (EC50) in GIRK Activation | NOP Receptor Potency (pEC50) in GTPγ[35S] Binding | Signaling Bias (vs. N/OFQ) |
| MCOPPB | 24800108 | 10.07 ± 0.01 wikipedia.orgrndsystems.comtocris.comjst.go.jpncats.io | 0.06 nM mdpi.comresearchgate.netresearchgate.net | ~10.07 (0.0858 nM) nih.govncats.iofrontiersin.org | G protein biased nih.govresearchgate.netfrontiersin.org |
| N/OFQ | 16131448 | 8.6 tocris.com | 1.5 nM mdpi.comresearchgate.netresearchgate.net | 9.54 nih.gov | Unbiased nih.govfrontiersin.org |
| AT-403 | Not found | High nih.gov | Not specified | 10.31 nih.govfrontiersin.org | Unbiased nih.govresearchgate.netfrontiersin.org |
| Ro 65-6570 | Not found | High nih.gov | Not specified | 9.63 nih.govfrontiersin.org | G protein biased frontiersin.org |
| SCH-221510 | Not found | Moderate nih.gov | Not specified | Lower than N/OFQ nih.gov | G protein biased nih.gov |
Pharmacological Profile and Receptor Binding Characteristics of Mcoppb
NOP Receptor Affinity and Selectivity of MCOPPB
MCOPPB demonstrates high affinity for the human NOP receptor and exhibits a notable selectivity profile when compared to the classical opioid receptors (μ, κ, δ).
High Affinity for Human NOP Receptor
MCOPPB has been shown to possess high affinity for the human NOP receptor. Its pKi value for the human NOP receptor is reported as 10.07 ± 0.01. medchemexpress.comnih.govncats.iogoogle.comtocris.com This high pKi value indicates a strong binding interaction with the receptor. MCOPPB is considered one of the most potent non-peptide full agonists for the NOP receptor in vitro. tocris.comrndsystems.com
Selectivity Profile Against Classical Opioid Receptors (μ, κ, δ)
A key characteristic of MCOPPB is its selectivity for the NOP receptor over the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). Studies have shown that MCOPPB is significantly more selective for the NOP receptor compared to these other opioid receptor types. Specifically, it has been reported to be 12-fold more selective for the NOP receptor than the μ-receptor, 270-fold more selective than the κ-receptor, and over 1000-fold more selective than the δ-receptor. nih.govncats.ioresearchgate.netcaymanchem.com This indicates that MCOPPB binds preferentially to the NOP receptor at concentrations where its activity at μ, κ, and δ receptors is considerably lower.
The following table summarizes the affinity and selectivity data for MCOPPB:
| Receptor Type | Affinity (pKi) | Selectivity Ratio (vs. NOP) |
| Human NOP | 10.07 ± 0.01 | 1 |
| μ-opioid | Moderate | 12-fold selective for NOP |
| κ-opioid | Weak | 270-fold selective for NOP |
| δ-opioid | Negligible | >1000-fold selective for NOP |
Agonist Efficacy and Functional Activity of MCOPPB
Beyond its binding affinity, MCOPPB acts as a potent agonist at the NOP receptor, triggering downstream signaling pathways characteristic of G-protein coupled receptors.
Full Agonist Activity at the NOP Receptor
MCOPPB functions as a full agonist at the NOP receptor. ncats.iotocris.comwikipedia.orgmedkoo.com In vitro experiments, such as dynamic mass redistribution assays, have demonstrated that MCOPPB mimics the effects of the endogenous ligand N/OFQ and behaves as a potent NOP full agonist. frontiersin.org The potency of MCOPPB as a full agonist has been confirmed in various functional assays, including those measuring G-protein activation and downstream signaling. unife.it
G-Protein Coupled Receptor (GPCR) Signaling Activation
As a NOP receptor agonist, MCOPPB activates the G-protein coupled receptor signaling cascade. The NOP receptor is primarily coupled to Gαi/Gαo proteins. wikipedia.orgnih.gov Activation of these G proteins by NOP agonists like MCOPPB leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgnih.gov MCOPPB has been described as being significantly more potent than N/OFQ in inhibiting cAMP accumulation. nih.gov Furthermore, NOP receptor activation by MCOPPB leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov MCOPPB is a very potent agonist for activating NOP receptor GIRK channels, with an EC50 of 0.06 nM, compared to N/OFQ's EC50 of 1.5 nM for GIRK activation. researchgate.netnih.govresearchgate.net
Data on MCOPPB's potency in activating G-protein signaling:
| Assay | EC50 (nM) | Comparator (N/OFQ EC50) |
| GIRK Channel Activation | 0.06 ± 0.02 | 1.5 ± 0.4 nM nih.gov |
| cAMP Accumulation Inhibition | More potent than N/OFQ nih.gov | - |
| [35S]GTPγS Binding (HEK293 cells) | 0.39 nM medchemexpress.com | - |
| [35S]GTPγS Binding (HEK293 cells) | 0.0858 nM ncats.io | - |
Note: Different studies may report slightly varying EC50 values depending on the assay conditions and cell lines used.
β-Arrestin Recruitment and NOP Receptor Internalization
NOP receptor activation can also lead to the recruitment of β-arrestin and subsequent receptor internalization. While the NOP receptor can recruit both β-arrestin 1 and β-arrestin 2, β-arrestin 2 is implicated in NOP receptor internalization processes. researchgate.net Studies investigating the functional selectivity of NOP agonists have examined their ability to recruit β-arrestin compared to activating G-protein signaling. MCOPPB has been shown to induce β-arrestin recruitment. researchgate.netfrontiersin.orgresearchgate.net The kinetics of arrestin recruitment can be ligand-specific, and studies using BRET assays have shown that MCOPPB induces maximum arrestin association with the receptor within a few minutes. researchgate.net Although some studies suggest MCOPPB may exhibit a bias towards G protein signaling over β-arrestin recruitment, other evidence indicates that MCOPPB can induce NOP receptor phosphorylation and internalization similar to the endogenous ligand N/OFQ. frontiersin.orgnih.govnih.gov
NOP Receptor GIRK Channel Activation
Activation of the NOP receptor is known to couple primarily to Gαi/Gαo proteins, leading to various downstream effects, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov This activation of GIRK channels results in an increase in potassium conductance, contributing to the inhibitory effects of NOP receptor activation on neuronal excitability and neurotransmitter release. nih.govmdpi.com
Research indicates that MCOPPB is a highly potent agonist for activating NOP receptor-mediated GIRK channels. Studies have shown that MCOPPB activates NOP receptor GIRK channels with an EC₅₀ of 0.06 nM. This demonstrates significantly higher potency compared to the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), which exhibits an EC₅₀ of 1.5 nM for GIRK activation. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net Other synthetic agonists like SCH221510 and Ro64-6198 show lower potency in this assay, with EC₅₀ values of 14.4 nM and 15.9 nM, respectively. nih.gov
The potent activation of GIRK channels by MCOPPB highlights its efficacy in triggering this specific G-protein-mediated signaling pathway downstream of the NOP receptor.
Functional Selectivity and Biased Agonism of MCOPPB
Functional selectivity, also referred to as biased agonism, describes the ability of a ligand to preferentially activate specific downstream signaling pathways upon binding to a receptor, rather than eliciting a balanced response across all possible pathways. frontiersin.orgnih.govtermedia.pl For G protein-coupled receptors (GPCRs) like the NOP receptor, this can involve differential coupling to G proteins versus β-arrestin pathways. nih.govnih.gov
MCOPPB has been characterized as a G-protein biased full agonist at the NOP receptor. mdpi.comnih.gov This means it effectively activates G-protein signaling pathways, such as the inhibition of adenylyl cyclase and activation of GIRK channels, while showing markedly reduced potency or efficacy in recruiting β-arrestin compared to its G-protein activation capabilities. mdpi.comnih.gov
Quantitative Analysis of G-Protein vs. β-Arrestin Bias
Quantitative analysis of biased agonism typically involves comparing the potency and efficacy of a ligand in activating different signaling pathways. For MCOPPB, studies employing techniques like Bioluminescence Resonance Energy Transfer (BRET) and functional assays (e.g., GTPγS binding, GIRK activation, and β-arrestin recruitment) have provided insights into its signaling bias. frontiersin.orgnih.govunife.it
MCOPPB is reported to be approximately 10-fold more potent than N/OFQ in activating G-protein signaling pathways, such as inhibiting cAMP accumulation. nih.govmdpi.comresearchgate.net In contrast, it displays a significantly lower potency in recruiting β-arrestin, with some studies indicating a difference of approximately 10⁵-fold decrease in potency for arrestin coupling compared with G-protein activation. mdpi.comnih.gov This difference in potency between G-protein activation and β-arrestin recruitment underlies its classification as a G-protein biased agonist. mdpi.comresearchgate.net
Bias factors have been calculated using operational models to quantify the degree of bias. For MCOPPB, bias factors towards G protein over β-arrestin 2 have been reported, with values around 0.97 to 1.64 in different studies and assay systems, relative to N/OFQ or other reference agonists. researchgate.netfrontiersin.orgnih.gov These values indicate a preference for G-protein signaling over β-arrestin recruitment.
The following table summarizes some reported potency data for MCOPPB and N/OFQ in different functional assays:
| Assay | MCOPPB Potency (EC₅₀) | N/OFQ Potency (EC₅₀) | Reference |
| GIRK Channel Activation | 0.06 nM | 1.5 nM | nih.govmdpi.comresearchgate.netresearchgate.net |
| [³⁵S]GTPγS Binding | 0.0858 nM | - | ncats.io |
| cAMP Inhibition | ~10-fold more potent than N/OFQ | - | nih.govmdpi.comresearchgate.net |
| β-Arrestin Recruitment | Markedly less potent than G-protein activation | - | mdpi.comnih.gov |
Note: Potency values can vary depending on the specific assay conditions and cell system used.
Implications of Biased Agonism for Therapeutic Development
The concept of biased agonism at opioid receptors, including the NOP receptor, holds significant interest for therapeutic development. mdpi.comnih.govresearchgate.net The hypothesis is that by selectively activating beneficial signaling pathways while avoiding those associated with undesirable side effects, it may be possible to develop safer and more effective drugs. frontiersin.orgnih.govtermedia.plresearchgate.net
For the NOP receptor, G-protein signaling is often associated with potentially therapeutic effects such as anxiolysis and modulation of pain transmission. nih.govmdpi.comresearchgate.net In contrast, β-arrestin recruitment has been implicated in processes like receptor desensitization, internalization, and potentially certain side effects, although the precise roles of β-arrestin in NOP receptor-mediated effects are still being investigated. mdpi.comnih.gov
The G-protein biased profile of MCOPPB suggests that it may preferentially engage the signaling pathways linked to desired outcomes, such as potent GIRK channel activation, while potentially minimizing β-arrestin-mediated processes that could contribute to tolerance or other adverse effects. mdpi.comnih.gov Preclinical studies with MCOPPB have shown anxiolytic activity without significant effects on motor activity or memory function at anxiolytic doses in mice, which aligns with the idea that its biased profile might separate desired effects from certain side effects. wikipedia.orggoogle.commdpi.comresearchgate.net However, research also indicates that the relationship between in vitro bias profiles and in vivo therapeutic outcomes is complex and not always directly predictive. researchgate.netfrontiersin.orgnih.govunife.it
Investigational Biological Activities of Mcoppb Beyond Nop Receptor Agonism
Anxiolytic Efficacy of MCOPPB
Preclinical studies have explored the potential of MCOPPB as an anxiolytic agent.
Preclinical Evidence of Potent Anxiolytic Effects in Animal Models
MCOPPB has demonstrated potent anxiolytic effects in various preclinical animal models. In the mouse Vogel conflict test, MCOPPB elicited anxiolytic-like effects comparable to those of diazepam. google.comncats.io These effects were observed at specific oral doses, such as 10 mg/kg. google.comncats.io Notably, MCOPPB maintained its effectiveness as an anxiolytic agent even after repeated administration over several days in this model. google.comncats.ioresearchgate.net
Differentiation from Sedative and Motor Impairment Effects in Behavioral Studies
A key aspect of MCOPPB's preclinical profile is the differentiation of its anxiolytic effects from sedative and motor impairment effects. Studies in animals have shown that MCOPPB produces potent anxiolytic effects with little to no inhibition of memory or motor function at doses effective for anxiety reduction. google.comwikipedia.org Slight sedative side effects were only observed at much higher doses than those required for anxiolytic activity. google.comwikipedia.org For instance, at an oral dose of 10 mg/kg, MCOPPB did not affect locomotor activity or memory in mice. google.com This contrasts with benzodiazepine-type anxiolytic agents like diazepam, which have been shown to cause memory deficits and enhance ethanol-induced hypnosis. google.com The lack of significant motor impairment and memory effects at anxiolytic doses suggests a potentially favorable profile compared to some traditional anxiolytics. google.com
Senolytic Activity of MCOPPB
Recent research has identified MCOPPB as a compound possessing senolytic activity, the ability to selectively eliminate senescent cells.
Identification of MCOPPB as a Senolytic Agent via High-Throughput Screening
MCOPPB was identified as a potential senolytic agent through high-throughput automated screening (HTS). researchgate.netnih.govnih.govmdpi.comtranstem.org This screening was performed on aphidicolin-induced senescent human fibroblasts using a commercial library of pharmacologically active compounds. researchgate.netnih.govmdpi.comtranstem.org MCOPPB emerged as a top hit in this screening, showing preferential toxicity towards senescent cells compared to non-senescent cells. nih.govmdpi.com
Selective Elimination of Senescent Cells In Vitro and In Vivo
Further experiments have confirmed MCOPPB's ability to selectively eliminate senescent cells both in vitro and in vivo. In vitro studies using human fibroblast models demonstrated that MCOPPB effectively eliminated senescent cells. nih.gov The senolytic activity of MCOPPB was also tested in vivo using mouse and C. elegans models. researchgate.netnih.govnih.govtranstem.org In these models, MCOPPB reduced the burden of senescent cells in peripheral tissues, although this effect was not observed in the central nervous system. researchgate.netnih.govnih.govtranstem.org Studies in naturally aged reporter mice treated with MCOPPB showed a decrease in the luminescence signal associated with senescent cells, further confirming its senolytic effect in vivo. google.com
NOP Receptor-Independent Mechanism of Senolytic Action
Interestingly, investigations into the mechanism of MCOPPB's senolytic activity suggest that it is independent of its primary target, the NOP receptor. aacrjournals.org While MCOPPB is a known NOP receptor agonist, further studies revealed that its senolytic activity was not mediated through NOP receptor signaling, indicating an off-target mechanism. aacrjournals.org Cell-painting assays, which group compounds based on their cellular effects, showed that MCOPPB clustered with Daurisolin, a natural autophagy inhibitor, which was also identified as a senolytic hit in the screening. aacrjournals.org Further validation confirmed that MCOPPB inhibits autophagy, suggesting this as a common mechanism for its senolytic action and that of related compounds. aacrjournals.org This highlights autophagy inhibition as a novel mechanism for senolytic activity. aacrjournals.org
Role of Autophagy Inhibition in MCOPPB's Senolytic Effects
MCOPPB has been identified as a compound with senolytic properties, meaning it can selectively eliminate senescent cells. While initially known as a NOP receptor agonist, its senolytic activity appears to be independent of NOP receptor signaling, suggesting an off-target mechanism aacrjournals.orgnih.gov.
Studies utilizing cell-painting assays, a method that links compounds based on their cellular effects, have shown that MCOPPB clusters closely with Daurisolin, a natural autophagy inhibitor aacrjournals.orgresearcher.life. This clustering suggested a potential link between MCOPPB's senolytic activity and autophagy inhibition aacrjournals.org. Further validation through assays measuring markers like LC3 accumulation confirmed that MCOPPB inhibits autophagy aacrjournals.org. Additional research with known autophagy inhibitors, such as Dauricin and Chloroquine, also demonstrated senolytic activity and clustered with MCOPPB in cell-painting assays, supporting autophagy inhibition as a common mechanism for this class of senolytic compounds aacrjournals.org.
In vitro studies have shown that MCOPPB can significantly decrease the number of senescent cells in models of chemotherapy-induced senescence in hepatocellular carcinoma cell lines, demonstrating cell type-specific effects nih.gov. The ability of MCOPPB to eliminate senescent cells observed in vitro has also been tested in murine models and C. elegans, where it reduced the senescent cell burden in peripheral tissues nih.gov.
Modulation of Pain Transmission by MCOPPB
MCOPPB has demonstrated effects on pain transmission, primarily through its interaction with the NOP receptor system.
Antinociceptive Effects in Preclinical Models
In preclinical animal models, MCOPPB has shown antinociceptive effects. Studies in mice using the formalin assay, a model for inflammatory pain, demonstrated that MCOPPB produced dose-dependent antinociceptive effects frontiersin.org. It was found to be active in both the first and second phases of the assay at different doses frontiersin.org. The second phase of the formalin assay, which is thought to involve inflammation, appeared more sensitive to the effects of NOP agonists, suggesting a role for the NOP receptor in regulating this phase of pain frontiersin.org.
While MCOPPB exhibits antinociceptive effects, its in vivo potency has been noted as relatively low compared to some other NOP agonists frontiersin.org. This lower potency in vivo might be attributed to pharmacokinetic factors frontiersin.org.
Considerations for Analgesic Development
The development of novel analgesics with improved side effect profiles compared to traditional opioids is a significant area of research researchgate.net. Opioids, primarily acting through the mu-opioid receptor (MOR), are effective for pain relief but are associated with side effects such as tolerance, dependence, respiratory depression, and constipation researchgate.netnih.govamegroups.org. Kappa-opioid receptor (KOR) agonists can produce potent analgesia but may cause dysphoria and diuresis nih.gov. Delta-opioid receptor (DOR) agonists have been investigated but can lead to convulsions researchgate.net.
Ligands targeting the NOP receptor, like MCOPPB, have been explored in preclinical studies for their potential as spinal analgesics and for addressing substance abuse disorders researchgate.net. Mixed MOR/NOP receptor agonists are also being investigated as potential analgesics researchgate.net.
One strategy to develop safer analgesics involves the concept of biased agonism, where compounds selectively activate different downstream signaling pathways of a receptor researchgate.net. It has been hypothesized that ligands preferring G-protein signaling over beta-arrestin recruitment might provide analgesia with fewer side effects, such as respiratory depression or reinforcement researchgate.netnih.gov. MCOPPB has been described as a biased NOP receptor agonist, favoring the G protein pathway over beta-arrestin-1 and beta-arrestin-2 recruitment in later studies researchgate.net.
Despite the potential, challenges remain in translating preclinical findings of NOP agonists into clinical use for pain treatment nih.gov. Pharmacokinetic properties, such as blood-brain barrier penetration, can influence the in vivo efficacy of compounds like MCOPPB nih.gov.
Effects of MCOPPB on Cardiovascular Physiology
MCOPPB has shown promising effects on cardiovascular physiology, particularly in the context of heart failure.
Angiogenesis Induction in Heart Failure Models
Studies in rat models of ischemic heart failure have demonstrated that MCOPPB treatment can significantly improve cardiac function, suppress fibrosis, and induce angiogenesis, thereby attenuating heart failure progression researchgate.netnih.govmdpi.com. Angiogenesis, the formation of new blood vessels, is a crucial process for supplying oxygen and nutrients to tissues, especially in conditions of ischemia.
In a rat model of myocardial infarction, MCOPPB administration significantly improved ejection fraction, decreased end-systolic volume, and increased end-systolic wall thickness, indicating improved cardiac contractility and physiological hypertrophy nih.gov. Histological analysis further revealed that MCOPPB treatment reduced the fibrotic area and significantly increased the number of capillaries in the border zone of the infarcted hearts, indicating enhanced angiogenesis nih.govmdpi.comresearchgate.net.
Table 1: Effects of MCOPPB on Cardiac Parameters in a Rat Model of Ischemic Heart Failure
| Parameter | Saline Group Mean ± SEM | MCOPPB Group Mean ± SEM | p-value |
| Ejection Fraction (%) | 43 ± 2 | 67 ± 3 | < 0.001 |
| Fibrosis Area (%) | 29 ± 10 | 14 ± 2 | < 0.05 |
| Vessel Counts/Field | 16 ± 4 | 44 ± 12 | < 0.01 |
| Cardiomyocyte Diameter (Anterior, µm) | 13 ± 2 | 18 ± 3 | < 0.01 |
| Cardiomyocyte Diameter (Lateral, µm) | 11 ± 1 | 19 ± 3 | < 0.001 |
| Cardiomyocyte Diameter (Posterior, µm) | 12 ± 2 | 19 ± 3 | < 0.001 |
*Data derived from a study in a rat ischemic heart model nih.govmdpi.comresearchgate.net.
Potential Crosstalk with Growth Factor Receptors (e.g., VEGF Receptor)
The observed angiogenesis induction by MCOPPB in heart failure models may involve crosstalk between the NOP receptor and growth factor receptors, such as the vascular endothelial growth factor (VEGF) receptor researchgate.netmdpi.com. GPCRs, including the NOP receptor, are known to co-activate receptor tyrosine kinases (RTKs), a class of receptors that includes the VEGF receptor nih.govmdpi.com.
The VEGF receptor is critical for angiogenesis, and its activation leads to the formation of new blood vessels nih.govnih.govvst-bio.com. Research suggests that MCOPPB's ability to induce angiogenesis might be a result of the co-activation of the VEGF receptor mediated by NOP receptor activation nih.govmdpi.com. Studies are planned to investigate the dynamics of ORL1/IGF1 and ORL1/VEGF complex formation and effector protein recruitment to further understand this potential crosstalk researchgate.netmdpi.com.
Other Emerging Biological Effects and Systems-Level Interactions
Studies utilizing model organisms have provided insights into the broader biological activities of MCOPPB, highlighting effects that extend beyond its primary interaction with the NOP receptor. These investigations have uncovered influences on physical movement, metabolic processes related to lipid accumulation, and the modulation of gene expression pathways associated with the immune system.
Impact on Locomotion and Lipid Storage in Model Organisms
Investigations in model organisms, specifically mice and the nematode Caenorhabditis elegans, have demonstrated that exposure to MCOPPB is associated with changes in both locomotion and lipid storage researchgate.netnih.govnih.govresearchgate.net.
In C. elegans, treatment with MCOPPB led to increased levels of lipid storage researchgate.netresearchgate.net. Regarding locomotion in C. elegans, MCOPPB treatment resulted in a decrease in thrashing activity, a measure of movement in a liquid environment researchgate.net. However, no differences were observed in the motility of worms crawling on an agar (B569324) plate after MCOPPB treatment researchgate.net.
Studies in mice have also examined the effects of MCOPPB on locomotion. One study indicated that MCOPPB treatment significantly hampered locomotor activity in mice nih.gov. Conversely, another study reported that MCOPPB did not significantly alter animal locomotion within the dose range examined, which was consistent with previous findings frontiersin.org. The precise reasons for these differing observations regarding mouse locomotion are not fully understood frontiersin.org. Despite these changes in physiological parameters in C. elegans, the lifespan of treated worms was comparable to that of control animals researchgate.net.
Advanced Mechanistic Elucidation and Computational Studies
Molecular Modeling and In Silico Analysis of MCOPPB Binding and Receptor Interaction
Molecular modeling and in silico analyses have been employed to understand how MCOPPB interacts with the NOP receptor at a structural level. These computational methods, including docking and molecular dynamics simulations, provide insights into the binding pose and the specific residues involved in the interaction between MCOPPB and the receptor. nih.govnih.govfrontiersin.orgmdpi.com Such studies are crucial for understanding the molecular basis of MCOPPB's high affinity and selectivity for the NOP receptor. In silico analysis of energy interactions between ligands and receptors is a key component of this research. researchgate.netreferencecitationanalysis.com This type of analysis can help predict binding affinities and understand the stability of the ligand-receptor complex.
Studies have shown that NOPR selective ligands, including MCOPPB, exhibit biased signaling, a phenomenon where a ligand stabilizes specific receptor conformations that preferentially activate certain downstream pathways over others. nih.govnih.gov In silico modeling of binding poses has been used to explore these findings and understand how the structural features of ligands like MCOPPB contribute to their biased signaling profiles. nih.govnih.gov
Elucidation of Downstream Signaling Pathways Mediated by MCOPPB
Activation of the NOP receptor by agonists like MCOPPB triggers various downstream signaling cascades. At the molecular level, NOP receptor activation typically leads to the inhibition of adenylate cyclase, an increase in potassium conductance (resulting in neuronal hyperpolarization), and inhibition of calcium conductance. nih.gov
Quantitative signaling analyses have demonstrated that MCOPPB is a G protein-biased agonist at the NOP receptor. nih.govnih.gov This means that MCOPPB preferentially activates G protein-mediated signaling pathways compared to recruiting β-arrestin proteins. nih.govnih.govresearchgate.net Studies using real-time, live-cell assays have identified the signaling profiles of NOPR-selective ligands, including MCOPPB, in upstream GPCR signaling pathways (G protein and arrestin pathways) to determine their relative transduction coefficients and signaling bias. nih.govnih.gov
Research has also investigated the effects of MCOPPB on specific downstream genes. For instance, in studies involving rat neonatal cardiomyocytes, MCOPPB was shown to downregulate NPPA and NPPB, which are downstream transcription genes of the NFAT signaling pathway and are related to pathological hypertrophy. nih.govmdpi.com This downregulation was diminished by the addition of a NOP receptor antagonist, further supporting the role of NOP receptor activation in these effects. nih.govmdpi.com
Interactive Table 1: MCOPPB Signaling Bias
| Ligand | Bias Factor (G protein over β-arrestin-1) | Bias Factor (G protein over β-arrestin-2) |
| MCOPPB | 1.52 researchgate.net | 1.55 researchgate.net |
| AT-403 | 0.16 frontiersin.org | Not specified in source |
| Ro 65-6570 | 1.64 frontiersin.org | Not specified in source |
| N/OFQ | Unbiased researchgate.netfrontiersin.org | Unbiased researchgate.netfrontiersin.org |
Note: Bias factors are relative values and can vary depending on the specific assay and conditions used.
MCOPPB has also been shown to activate NOP receptor GIRK channels with high potency (EC50 of 0.06 nM), demonstrating its effectiveness in influencing ion channel activity downstream of receptor binding. researchgate.net
Investigation of Off-Target Mechanisms for Diverse Biological Effects
While MCOPPB is known for its selective agonism at the NOP receptor, investigations into its diverse biological effects have also considered potential off-target mechanisms. researchgate.netplos.org Although MCOPPB exhibits significantly lower affinity for other classical opioid receptors compared to the NOP receptor, the possibility of interactions with other targets contributing to its observed effects is explored in research. wikipedia.orgncats.iogoogle.com
Studies have indicated that MCOPPB's effects might not be solely mediated through the NOP receptor in all contexts or in all species/strains. For example, in studies using isolated tissue preparations from a specific mouse strain, an analog of MCOPPB mimicked the effect of N/OFQ, but this effect was not reversed by NOP antagonists or naloxone, suggesting potential interactions with an uncharacterized biological target in that specific context. nih.gov
Furthermore, research exploring the senolytic effects of MCOPPB (the ability to eliminate senescent cells) in addition to its anxiolytic properties has also touched upon potential underlying mechanisms that might involve pathways beyond the canonical NOP receptor signaling. nih.gov Mechanistically, MCOPPB treatment in some models activated transcriptional networks involved in immune responses, implicating Toll-like receptors (TLRs). nih.gov This suggests that some of the observed biological effects of MCOPPB could involve modulation of the immune system, potentially through off-target interactions or downstream consequences of NOP activation that converge with immune pathways.
Computational approaches, such as structural analysis in the context of metabolic network models, are being developed to predict potential off-target effects of drugs based on their ligand binding sites and their impact on biological systems. plos.org While not specifically focused on MCOPPB in the provided snippets, this highlights the broader methodologies used to investigate off-target mechanisms.
The investigation of off-target mechanisms is crucial for a comprehensive understanding of MCOPPB's pharmacological profile and its full range of biological effects, particularly when diverse outcomes are observed across different studies or models.
Compound Names and PubChem CIDs
Methodological Approaches in Mcoppb Research
In Vitro Pharmacological Assays
In vitro pharmacological assays are crucial for understanding how MCOPPB interacts with its molecular targets, primarily the NOP receptor, and the downstream signaling events triggered by this interaction.
Receptor Binding and Radioligand Displacement Studies
Receptor binding studies are fundamental in determining the affinity and selectivity of MCOPPB for the NOP receptor and other related receptors. MCOPPB has been shown to possess a high affinity for the human NOP receptor, with a reported pKi value of 10.07 ± 0.01. nih.gov Its selectivity profile indicates significantly lower affinity for other opioid receptors, being 12-fold less selective for the mu-opioid receptor, 270-fold less selective for the kappa-opioid receptor, and over 1000-fold less selective for the delta-opioid receptor. nih.govgoogle.com Ex vivo binding studies in mouse brain have indicated that MCOPPB can inhibit signaling through the NOP receptor after oral administration, suggesting its ability to penetrate the blood-brain barrier. nih.govgoogle.com
Functional Assays for G-Protein Signaling (e.g., cAMP Accumulation, Ca2+ Mobilization, [35S]GTPγS Binding, GIRK Channel Activation)
Functional assays are employed to assess the downstream signaling initiated by MCOPPB binding to the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor is primarily coupled to pertussis toxin-sensitive Gi/o proteins. researchgate.net Activation of these proteins can lead to various intracellular events, which are measured by these assays.
[35S]GTPγS Binding: This assay is a common method to measure the activation of G proteins directly. It involves incubating cell membranes containing the receptor with a radiolabeled, non-hydrolyzable analog of GTP, [35S]GTPγS. Upon receptor activation by an agonist like MCOPPB, the Gα subunit exchanges GDP for [35S]GTPγS, and the binding of the radioligand can be quantified. multispaninc.com MCOPPB has been shown to stimulate [35S]GTPγS binding, behaving as a full agonist at the NOP receptor. researchgate.net
cAMP Accumulation: NOP receptor activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Assays measuring cAMP accumulation assess this inhibitory effect. While the search results mention cAMP inhibition as a method for studying NOP receptor pharmacology, specific data for MCOPPB's effect on cAMP accumulation were not detailed in the provided snippets. researchgate.netnih.gov
Ca2+ Mobilization: NOP receptor activation can also influence calcium channel activity. Assays measuring intracellular calcium concentration changes can provide insights into this aspect of signaling. MCOPPB has been included in studies utilizing calcium mobilization assays in cells expressing NOP or classical opioid receptors with chimeric G proteins. researchgate.net
GIRK Channel Activation: NOP receptor activation can lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. nih.govnih.gov This can be measured using fluorescence-based membrane potential assays. MCOPPB has been identified as a very potent agonist in activating NOP receptor-coupled GIRK channels, with an EC50 of 0.06 nM, compared to N/OFQ's EC50 of 1.5 nM for GIRK activation. researchgate.netnih.govmdpi.com
Here is a summary of selected functional assay data for MCOPPB and N/OFQ at the NOP receptor:
| Assay | Compound | Potency (EC50) | Efficacy (relative to N/OFQ) | Reference |
| [35S]GTPγS Binding | MCOPPB | - | Full agonist | researchgate.net |
| GIRK Channel Activation | MCOPPB | 0.06 nM | - | researchgate.netnih.govmdpi.com |
| GIRK Channel Activation | N/OFQ | 1.5 nM | - | nih.govmdpi.com |
| Dynamic Mass Redistribution | MCOPPB | - | Full agonist | frontiersin.orgnih.gov |
| Dynamic Mass Redistribution | N/OFQ | pEC50 9.99 | Full agonist | frontiersin.orgnih.gov |
Assays for β-Arrestin Recruitment and Receptor Internalization
Beyond G protein coupling, GPCRs also interact with β-arrestins, which play roles in receptor desensitization, internalization, and G protein-independent signaling. mdpi.compromega.com Assays measuring β-arrestin recruitment and receptor internalization are used to assess these aspects of receptor function.
Bioluminescence Resonance Energy Transfer (BRET) based assays can be used to study the interaction between the NOP receptor and β-arrestin. researchgate.net MCOPPB has been included in studies investigating NOP/β-arrestin interaction using BRET assays. researchgate.net While some NOP agonists display bias towards G protein signaling, MCOPPB has been described as a G protein-biased NOP receptor agonist relative to N/OFQ. researchgate.netnih.gov However, other studies suggest MCOPPB shows a concentration-dependent or potency bias, acting as a full agonist in both G protein and arrestin signaling but with different potencies. mdpi.comresearchgate.net There is also evidence suggesting a strong MCOPPB-induced NOP receptor internalization. nih.gov
Dynamic Mass Redistribution (DMR) Technology for Label-Free Assays
Dynamic Mass Redistribution (DMR) is a label-free technology that measures real-time cellular responses to ligand binding. researchgate.net When a ligand binds to a receptor on the cell surface, it can induce conformational changes and recruit downstream signaling molecules, leading to a redistribution of cellular mass that can be detected by optical biosensors. researchgate.net This technology can provide a holistic view of receptor activation and downstream events. DMR assays have been successfully employed to investigate the pharmacological profile of the NOP receptor and characterize the cellular effects of NOP receptor ligands, including MCOPPB. researchgate.netfrontiersin.orgnih.gov In DMR experiments, MCOPPB has been shown to mimic the stimulatory effects of N/OFQ, behaving as a potent NOP full agonist. frontiersin.orgnih.gov
High-Throughput Screening Methodologies for Senolytics
High-throughput screening (HTS) is a methodology that allows for rapidly testing large libraries of chemical compounds for a specific biological activity. nih.gov In the context of MCOPPB research, HTS has been instrumental in identifying it as a potential senolytic agent. nih.govresearchgate.netfnusa-icrc.orgtranstem.org An automated HTS of a commercial library (LOPAC®Pfizer) was performed on aphidicolin-induced senescent human fibroblasts to identify novel senolytics. nih.govresearchgate.nettranstem.org MCOPPB was identified as a top hit in this screening, demonstrating its ability to preferentially eliminate senescent cells in vitro. nih.govresearchgate.nettranstem.org
Cell-Based Assays for Senescence and Autophagy (e.g., X-gal Assay, LC3 Accumulation, Cell Painting Assay)
Cell-based assays are used to directly assess the effects of MCOPPB on cellular processes like senescence and autophagy.
Senescence Assays: Cellular senescence is characterized by a state of stable cell cycle arrest and the upregulation of certain markers, including senescence-associated beta-galactosidase (SA-β-gal). nih.gov The X-gal assay is a common method to detect SA-β-gal activity, where senescent cells stain blue in the presence of the chromogenic substrate X-gal. researchgate.net This assay has been used to confirm the senolytic activity of MCOPPB in vitro. researchgate.net
Autophagy Assays: Autophagy is a cellular degradation process that is crucial for maintaining cellular homeostasis. nih.gov Markers like microtubule-associated protein 1 light chain 3 (LC3) are used to monitor autophagy; specifically, the lipidated form of LC3 (LC3-II) is associated with autophagosome membranes. nih.gov Assays measuring LC3 accumulation (e.g., by Western blot or immunofluorescence to visualize LC3 puncta) can indicate changes in autophagic flux. nih.gov While the provided search results mention LC3 accumulation as a method in cell-based assays for senescence and autophagy, specific data on MCOPPB's effects on LC3 accumulation were not detailed.
Cell Painting Assay: The Cell Painting assay is a high-content imaging-based assay that uses fluorescent dyes to label different cellular compartments. This allows for the measurement of various cellular phenotypes simultaneously, providing a rich dataset for understanding the effects of compounds on cell morphology and organelle structure. While the search results mention Cell Painting as a cell-based assay methodology, specific applications of Cell Painting to study MCOPPB's effects were not detailed in the provided snippets.
Immunohistochemical Analysis for Angiogenesis
Immunohistochemical analysis has been employed to assess the impact of MCOPPB on angiogenesis, particularly in the context of cardiovascular research. In studies utilizing post-myocardial infarction rat models, immunohistochemistry with CD31 staining was performed to quantify capillary density. Researchers examined stained sections from the infarcted hearts, focusing on the peri-infarct region. Five random microscopic fields per slide at ×200 magnification were analyzed, and the highest number of CD31-positive cells identified in the peri-infarct region was recorded as the vessel count for each slide. mdpi.comresearchgate.net This method allowed for the quantitative assessment of new blood vessel formation. The MCOPPB group demonstrated significantly higher vessel counts in the border zone compared to the saline group. mdpi.comresearchgate.netnih.govbcm.edu
In Vivo Experimental Models
A variety of in vivo experimental models have been instrumental in characterizing the effects of MCOPPB. These models, primarily utilizing rodents and C. elegans, have provided insights into its activity in areas such as anxiety, pain, senescence, and cardiovascular function.
Rodent Models for Anxiolytic and Antinociceptive Research (e.g., Vogel Conflict Test, Formalin Assay)
Rodent models are widely used to investigate the anxiolytic and antinociceptive properties of compounds. MCOPPB has been evaluated in established behavioral assays such as the Vogel conflict test and the formalin assay in mice.
The Vogel conflict test, a standard method for screening potential anxiolytic drugs, involves punishing drinking behavior with mild electrical shocks, leading to a reduction in water consumption in water-deprived animals. orchidscientific.com Anxiolytic compounds are expected to re-establish drinking responses despite the punishment. In this test, MCOPPB has been shown to elicit anxiolytic-like effects in mice, comparable to those observed with diazepam. nih.govnih.gov Studies have also investigated the anxiolytic efficacy of MCOPPB after repeated administration in the mouse Vogel conflict test, demonstrating that it remained effective even after 5 days of administration. nih.govresearchgate.net
The formalin assay is a common model for assessing antinociceptive effects. In this test, MCOPPB produced dose-dependent antinociceptive effects in mice. frontiersin.org The compound was active in both the first and second phases of the assay, suggesting an effect on both acute and inflammatory pain components. frontiersin.org While MCOPPB demonstrated antinociceptive effects, its in vivo potency in this assay was noted as relatively low compared to some other NOP agonists. frontiersin.org Interestingly, MCOPPB did not significantly affect locomotor activity in mice at doses up to 10 mg/kg, which is consistent with previous findings and suggests a separation between its anxiolytic/antinociceptive effects and motor impairment. nih.govresearchgate.netfrontiersin.orgwikipedia.org
Genetically Modified Animal Models (e.g., NOP Receptor Knockout Mice, β-Arrestin 2 Knockout Mice)
Genetically modified animal models, particularly those involving the NOP receptor and β-arrestin 2, have been utilized to investigate the specific mechanisms underlying MCOPPB's effects.
Studies using NOP receptor knockout mice (NOP(-/-)) have helped confirm the NOP receptor-mediated nature of certain MCOPPB actions. For instance, the observed lack of significant effect of MCOPPB on locomotor activity in wild-type mice was found to be absent in NOP(-/-) mice, indicating that the NOP receptor is involved in mediating the locomotor effects, or lack thereof, of MCOPPB. researchgate.netfrontiersin.org Furthermore, in models assessing resilience to stress, mice lacking the NOP receptor demonstrated resistance to developing helpless behaviors, contrasting with the effects observed upon activation of the NOP receptor by agonists like MCOPPB. nih.gov
Beta-arrestin 2 knockout mice (β-arrestin 2 KO) have been employed in the broader study of NOP receptor agonist signaling and its relation to behavioral effects. researchgate.netfrontiersin.orgnih.govmdpi.comjax.org While the specific detailed findings of MCOPPB's effects on anxiety or antinociception in β-arrestin 2 knockout mice were not as extensively highlighted in the provided information as for NOP knockout mice, one source indicates that intraperitoneal injection of MCOPPB improved motor capacity and reduced pain response in beta-arrestin 2 knockout mice. These models are valuable for dissecting the downstream signaling pathways, such as G protein versus β-arrestin 2 recruitment, that are activated by NOP agonists. researchgate.netfrontiersin.orgmdpi.com
Models for Senescence and Longevity Studies (e.g., C. elegans, Murine Models)
MCOPPB has also been investigated for its potential senolytic effects using models of senescence and longevity, including the nematode C. elegans and murine models.
Studies have demonstrated the ability of MCOPPB to eliminate senescent cells in in vitro models, and this was further tested in mice and C. elegans. researchgate.netnih.govnih.govtranstem.org In murine models, MCOPPB treatment reduced the senescent cell burden in peripheral tissues. researchgate.netnih.govtranstem.org However, this effect was not observed in the central nervous system. researchgate.netnih.govtranstem.org Beyond senolytic activity, exposure to MCOPPB in mice and worms also resulted in changes in locomotion and lipid storage. researchgate.netnih.govtranstem.org Mechanistically, while MCOPPB is a NOP ligand, its senolytic activity has been suggested to be independent of NOP receptor signaling and potentially linked to autophagy inhibition. aacrjournals.org
Animal Models for Cardiovascular Research (e.g., Post-Myocardial Infarction Rats)
Animal models of cardiovascular disease have been utilized to explore the effects of MCOPPB on cardiac function and remodeling. A key model in this area is the post-myocardial infarction rat model.
In studies using Sprague Dawley rats subjected to left anterior descending coronary artery ligation to induce myocardial infarction, MCOPPB administration significantly improved cardiac function. mdpi.comnih.govbcm.eduresearchgate.netresearchgate.netnih.gov Echocardiographic analysis revealed that MCOPPB treatment led to a significant improvement in ejection fraction compared to saline-treated controls. mdpi.comnih.govbcm.eduresearchgate.netnih.gov Furthermore, histological analysis of heart tissue showed that MCOPPB decreased fibrosis and induced angiogenesis in the infarcted hearts. mdpi.comnih.govbcm.eduresearchgate.netresearchgate.netnih.govmdpi.com These findings suggest that MCOPPB may hold potential as a novel treatment for preventing the progression of heart failure following myocardial infarction. mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com
The following table summarizes key findings from cardiovascular research using the post-myocardial infarction rat model:
| Parameter | Saline Group (Mean ± SEM) | MCOPPB Group (Mean ± SEM) | p-value | Reference |
| Ejection Fraction (%) | 43 ± 2 | 67 ± 3 | < 0.001 | mdpi.comnih.govbcm.eduresearchgate.netnih.gov |
| Fibrosis Area (%) | 29 ± 10 | 14 ± 2 | < 0.05 | mdpi.comnih.govbcm.eduresearchgate.net |
| Vessel Counts/Field | 16 ± 4 | 44 ± 12 | < 0.01 | mdpi.comresearchgate.netnih.govbcm.edu |
Conclusion and Future Research Directions on Mcoppb
Summary of MCOPPB's Multifaceted Pharmacological Profile and Therapeutic Potential
MCOPPB, or 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective full agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. wikipedia.orgnih.gov It demonstrates a high binding affinity for the human NOP receptor, with a pKi of 10.07. wikipedia.orgadooq.comnih.gov Its selectivity for the NOP receptor is significantly higher compared to other opioid receptors, being 12-fold more selective for the NOP receptor than for the mu-opioid receptor, 270-fold more than for the kappa-opioid receptor, and over 1,000-fold more than for the delta-opioid receptor. wikipedia.orgnih.govcaymanchem.com
The primary therapeutic potential of MCOPPB, investigated in preclinical models, lies in its anxiolytic properties. nih.govmedchemexpress.com Animal studies have shown that MCOPPB produces potent anxiolytic-like effects. wikipedia.orgnih.govcaymanchem.com A key advantage highlighted in these studies is the absence of significant side effects commonly associated with other anxiolytics, such as benzodiazepines. nih.gov Specifically, at effective anxiolytic doses, MCOPPB does not appear to inhibit memory or motor function and induces only slight sedation at much higher concentrations. wikipedia.orgnih.govcaymanchem.com
More recently, research has unveiled a novel aspect of MCOPPB's pharmacological profile: its senolytic activity. nih.govresearchgate.net A high-throughput screening of a library of pharmacologically active compounds identified MCOPPB as a potent senolytic, capable of preferentially eliminating senescent cells. nih.govnih.gov This effect was observed both in vitro in human fibroblast cells and in vivo, where it reduced the burden of senescent cells in the peripheral tissues of mice. nih.govresearchgate.netnih.gov This dual anxiolytic and senolytic action positions MCOPPB as a unique compound with potential applications in both psychiatric disorders and age-related diseases. nih.gov
| Pharmacological Property | Key Findings | References |
|---|---|---|
| Receptor Affinity | Potent and selective full agonist for the NOP receptor (pKi = 10.07). | wikipedia.orgadooq.comnih.gov |
| Receptor Selectivity | Highly selective for NOP over μ, κ, and δ opioid receptors. | wikipedia.orgnih.govcaymanchem.com |
| Primary Therapeutic Effect | Demonstrates potent anxiolytic effects in preclinical models. | wikipedia.orgnih.govmedchemexpress.com |
| Side Effect Profile (preclinical) | Lacks memory or motor function inhibition at anxiolytic doses. | wikipedia.orgnih.govcaymanchem.com |
| Novel Activity | Identified as a senolytic agent, clearing senescent cells. | nih.govresearchgate.netnih.gov |
Unexplored Therapeutic Avenues for MCOPPB in Disease Management
The discovery of MCOPPB's senolytic effects opens up significant, largely unexplored therapeutic avenues. nih.govnih.gov Cellular senescence is implicated in a wide range of age-related pathologies, and the ability of MCOPPB to eliminate these cells suggests its potential utility in treating such conditions. nih.govresearchgate.net The tissue-specific senolytic effects, noted to be present in peripheral tissues but not the central nervous system, warrant further investigation into its applicability for diseases driven by peripheral senescence. nih.govnih.gov
Beyond its senolytic action, the broader therapeutic potential for NOP receptor agonists suggests other areas where MCOPPB could be beneficial. NOP agonists have been investigated for a variety of conditions, including substance abuse, cough, and urinary incontinence. nih.govacs.orgresearchgate.net The NOP receptor's role in motivation and reward pathways makes its agonists potential candidates for treating drug addiction. eurekaselect.com Furthermore, recent preclinical studies have demonstrated that NOP receptor activation can be a novel therapy to prevent heart failure progression, with an MCOPPB-treated group showing significantly improved ejection fraction post-myocardial infarction. mdpi.com These areas represent promising, yet unexplored, therapeutic applications for MCOPPB.
Challenges and Opportunities in NOP Receptor-Targeted Drug Discovery
The development of drugs targeting the NOP receptor, including MCOPPB, faces several challenges. A primary hurdle is the translation of preclinical findings, largely from rodent models, into clinical efficacy in humans. nih.gov The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems, while offering broad therapeutic potential, also presents a challenge in achieving targeted effects and avoiding unwanted side effects. nih.govmdpi.com Dysregulation of the NOP system is implicated in various pathophysiological states, making it a promising target, but this also complicates drug development. nih.gov
Despite these challenges, significant opportunities exist. The NOP receptor remains a valuable therapeutic target for conditions such as pain, anxiety, and depression. nih.govacs.orgresearchgate.net Advances in understanding NOP receptor signaling, including the discovery of biased agonism, present opportunities to develop ligands that selectively activate desired pathways (e.g., G-protein pathways) over others (e.g., β-arrestin pathways), potentially improving the therapeutic window and reducing adverse effects. nih.govnih.gov Furthermore, the rise of in silico drug discovery, including machine learning and artificial intelligence, offers a powerful tool to accelerate the identification and optimization of novel NOP receptor ligands. nih.gov
| Category | Specific Point | References |
|---|---|---|
| Challenges | Translation of preclinical data from animal models to human clinical trials. | nih.gov |
| Widespread receptor distribution complicates targeted therapy and side effect profiles. | nih.govmdpi.com | |
| Opportunities | Potential to treat a wide range of CNS and peripheral disorders. | acs.orgresearchgate.net |
| Development of biased agonists to improve efficacy and safety. | nih.govnih.gov |
Future Research in Unraveling MCOPPB's Off-Target Mechanisms and Broader Biological Roles
Future research should focus on elucidating the full spectrum of MCOPPB's biological activity beyond its direct interaction with the NOP receptor. Evidence suggests that MCOPPB may have off-target effects or trigger broader biological signaling cascades. For instance, mechanistic studies linked MCOPPB treatment to the activation of transcriptional networks involved in immune responses, specifically implicating Toll-like receptors (TLRs). nih.govresearchgate.netnih.gov This immunomodulatory role is a critical area for future investigation, as it could be linked to its senolytic mechanism and have wider therapeutic implications.
Additionally, some studies have noted that certain non-peptide NOP agonists can elicit maximal effects greater than the endogenous ligand N/OFQ, which may suggest the involvement of off-target mechanisms. researchgate.net The observed effects of MCOPPB on locomotion and lipid storage in animal models also point to broader biological roles that are not fully understood. nih.govresearchgate.net Investigating these potential off-target interactions and downstream signaling pathways is crucial. A comprehensive understanding of MCOPPB's complete mechanism of action will be vital for optimizing its therapeutic potential and identifying any unforeseen biological consequences of its use.
Q & A
Q. How can I validate MCoPPB’s novel properties against competing hypotheses?
- Methodological Answer :
- Blind Testing : Share samples with independent labs for characterization.
- Bayesian Analysis : Calculate posterior probabilities for observed vs. expected outcomes.
- Publish detailed supplementary materials (e.g., crystallographic data) .
Key Considerations for MCoPPB Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
